rac N-Desmethyl Venlafaxine-d3
Overview
Description
rac N-Desmethyl Venlafaxine-d3, also known as 1-[1-(4-Methoxyphenyl)-2-(methyl-d3-amino)ethyl]cyclohexanol, is a deuterium-labeled variant of N-Desmethyl Venlafaxine. This compound is a metabolite of the antidepressant medication Venlafaxine, which belongs to the class of serotonin-norepinephrine reuptake inhibitors. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in analytical chemistry and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac N-Desmethyl Venlafaxine-d3 typically involves the deuterium labeling of N-Desmethyl Venlafaxine. The process begins with the preparation of N-Desmethyl Venlafaxine, which is achieved through the demethylation of Venlafaxine. The deuterium atoms are then introduced into the molecule through a series of chemical reactions that replace the hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to maintain the purity and quality of the compound. The production process is optimized to ensure high yields and cost-effectiveness while adhering to regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
rac N-Desmethyl Venlafaxine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
rac N-Desmethyl Venlafaxine-d3 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of N-Desmethyl Venlafaxine in biological samples.
Pharmacokinetics: Helps in studying the metabolism and pharmacokinetics of Venlafaxine and its metabolites.
Drug Metabolism Studies: Used to investigate the metabolic pathways and mechanisms of Venlafaxine.
Biomedical Research: Employed in studies related to antidepressant mechanisms and effects on neurotransmission.
Mechanism of Action
rac N-Desmethyl Venlafaxine-d3 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and contributing to its antidepressant effects. The compound targets serotonin and norepinephrine transporters, blocking their reuptake and potentiating their action .
Comparison with Similar Compounds
Similar Compounds
N-Desmethyl Venlafaxine: The non-deuterated version of rac N-Desmethyl Venlafaxine-d3.
Venlafaxine: The parent compound from which N-Desmethyl Venlafaxine is derived.
Desvenlafaxine: Another metabolite of Venlafaxine with similar pharmacological properties
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more accurate and reliable measurements in mass spectrometry and other analytical techniques. This isotopic labeling also helps in studying the metabolic pathways and pharmacokinetics of Venlafaxine and its metabolites.
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-2-(trideuteriomethylamino)ethyl]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13/h6-9,15,17-18H,3-5,10-12H2,1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAFOJAJJMUXLW-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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